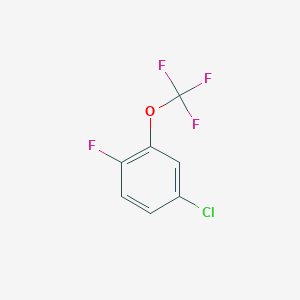

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene

概要

説明

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF4O and a molecular weight of 214.545 g/mol . This compound is characterized by the presence of chloro, fluoro, and trifluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a chlorofluorobenzene precursor. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable trifluoromethoxy source reacts with 4-chloro-1-fluoro-2-nitrobenzene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale SNAr reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) as the solvent.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethoxybenzene moiety .

科学的研究の応用

Pharmaceutical Applications

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethoxy group enhances biological activity and stability.

Case Study: Anti-inflammatory Agents

In research focused on anti-inflammatory medications, compounds derived from this benzene derivative have shown promising results. The trifluoromethoxy group contributes to the lipophilicity and metabolic stability of these compounds, enhancing their therapeutic efficacy .

Agrochemical Synthesis

The compound is also utilized in the development of agrochemicals, particularly pesticides and herbicides. Its halogenated structure provides desirable properties such as increased potency and reduced degradation in the environment.

Example: Pesticide Formulations

Studies have indicated that derivatives containing the trifluoromethoxy group exhibit improved insecticidal activity compared to their non-fluorinated counterparts. This has led to the formulation of more effective agricultural products that minimize environmental impact while maximizing crop protection .

Industrial Applications

This compound is employed as a solvent in various industrial applications due to its favorable physical properties.

Uses in Coatings and Inks

The compound is used in coating products, inks, and toners due to its ability to dissolve a wide range of organic materials while maintaining low volatility. This makes it suitable for high-performance applications where durability and finish quality are critical .

Environmental Considerations

As a solvent, this compound has been evaluated for its environmental impact. It is categorized as an exempt volatile organic compound (VOC), which means it poses a lower risk for ozone formation compared to other solvents . However, safety measures must be taken due to its irritant properties.

Safety Data

- Hazard Symbols : Xi - Irritant

- Risk Codes : Irritating to eyes, respiratory system, and skin.

- Precautionary Statements : Use protective clothing and equipment when handling.

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory agents | Enhanced efficacy and stability |

| Agrochemicals | Pesticide formulations | Increased potency and reduced degradation |

| Industrial Solvents | Coatings, inks, toners | Wide solubility range with low volatility |

作用機序

The mechanism of action of 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, the trifluoromethoxy group can enhance the binding affinity of drug molecules to their targets by increasing lipophilicity and metabolic stability . The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

類似化合物との比較

Similar Compounds

4-Chloro-1-fluoro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

4-Chloro-1-fluoro-2-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of trifluoromethoxy.

4-Chloro-1-fluoro-2-(trifluoromethylthio)benzene: Features a trifluoromethylthio group instead of trifluoromethoxy.

Uniqueness

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical syntheses and industrial applications .

生物活性

4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including the trifluoromethoxy group, enhance its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to modulate the activity of enzymes and receptors. This interaction can lead to a range of biochemical effects, influencing cellular processes such as signal transduction, metabolism, and gene expression .

Biological Activity Overview

Research indicates that compounds containing trifluoromethoxy groups often exhibit significant biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. For instance, derivatives of trifluoromethyl vinylsulfones have demonstrated potent antitumor effects across various cancer cell lines .

- Antimicrobial Properties : Fluorinated compounds are frequently evaluated for their antimicrobial activities. The presence of the trifluoromethoxy group can enhance the efficacy against Gram-positive bacteria and other pathogens .

- Enzyme Inhibition : The interaction with specific enzymes has been noted, where fluorinated compounds can act as inhibitors, impacting metabolic pathways crucial for disease progression .

Case Studies and Research Findings

Several studies have focused on the biological implications of fluorinated aromatic compounds similar to this compound:

-

Anticancer Studies : A study evaluated a series of trifluoromethyl-containing compounds against various cancer cell lines. The introduction of a trifluoromethoxy group significantly increased the IC50 values, indicating enhanced potency compared to non-fluorinated analogs. For example:

This table illustrates that fluorinated compounds often outperform traditional chemotherapeutics in specific contexts .

Compound Cell Line IC50 (μM) 3-16 A549 12.4 3-17 K562 6.8 Doxorubicin A549 0.004 - Mechanistic Insights : Research has shown that the structural modifications involving trifluoromethoxy groups can lead to altered binding affinities for target proteins, enhancing their therapeutic potential .

- In Vivo Efficacy : Further investigations into related compounds have demonstrated efficacy in mouse models for conditions such as malaria, where optimized analogs showed significant reductions in parasitemia levels .

特性

IUPAC Name |

4-chloro-1-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWKNVIBHYJWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。